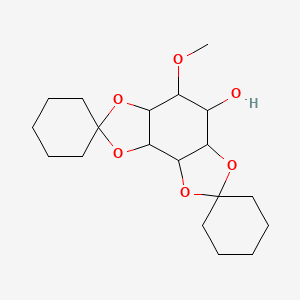

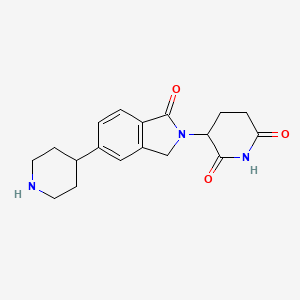

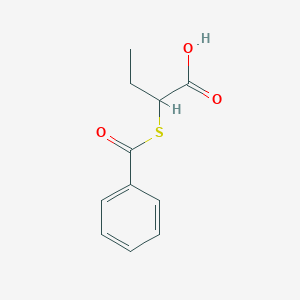

![molecular formula C41H64O10Si2 B12285142 [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)

[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリエチルシリルオキシ)-6-オキサテトラシクロ[113103,1004,7]ヘプタデク-13-エン-2-イル]ベンゾエートは、独特のテトラシクリック構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリエチルシリルオキシ)-6-オキサテトラシクロ[11.3.1.03,10.04,7]ヘプタデク-13-エン-2-イル]ベンゾエートの合成は、通常、複数段階の有機反応を伴います。主なステップには、以下が含まれます。

- 環化反応によるテトラシクリックコアの形成。

- エステル化反応と水酸化反応によるアセチルオキシ基とジヒドロキシ基の導入。

- トリエチルシリルクロリドを用いたヒドロキシ基の保護により、トリエチルシリルオキシ基を形成する。

- 安息香酸との最終的なエステル化により、目的の化合物を得る。

工業生産方法

この化合物の工業生産には、収率と純度を高くするために、温度、圧力、触媒などの反応条件の最適化が必要です。精製には、クロマトグラフィーや再結晶などの技術が使用される場合があります。

化学反応解析

反応の種類

酸化: ジヒドロキシ基は、酸化されてジケトンを形成する可能性があります。

還元: オキソ基は、水素化ホウ素ナトリウムなどの還元剤を使用してヒドロキシ基に還元できます。

置換: トリエチルシリルオキシ基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: 塩基の存在下でのハロゲン化物やアミンなどの求核剤。

主な生成物

酸化: ジケトンの生成。

還元: ヒドロキシ誘導体の生成。

置換: さまざまな官能基を含む置換誘導体の生成。

科学研究への応用

化学

この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、有機合成において貴重な中間体になります。

生物学

この化合物の複数の官能基は、生体分子と相互作用する可能性があり、薬物開発や生化学研究の潜在的な候補となります。

医学

この化合物は、その複雑な構造により、抗炎症作用や抗癌作用などの興味深い薬理学的特性を示す可能性があり、医薬品化学で研究できます。

工業

工業分野では、この化合物は、反応性の官能基により、ポリマーやコーティングなどの先進材料の開発に使用できます。

化学反応の分析

Types of Reactions

Oxidation: The dihydroxy groups can undergo oxidation to form diketones.

Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The triethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s multiple functional groups may interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

Medicine

Due to its complex structure, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, which can be explored in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

作用機序

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリエチルシリルオキシ)-6-オキサテトラシクロ[11.3.1.03,10.04,7]ヘプタデク-13-エン-2-イル]ベンゾエートの作用機序は、分子標的との特定の相互作用に依存します。アセチルオキシ基とジヒドロキシ基は、酵素や受容体と水素結合を形成する可能性があり、トリエチルシリルオキシ基は、親油性と膜透過性を高める可能性があります。

類似化合物の比較

類似化合物

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリメチルシリルオキシ)-6-オキサテトラシクロ[11.3.1.03,10.04,7]ヘプタデク-13-エン-2-イル]ベンゾエート: トリエチルシリルオキシ基ではなく、トリメチルシリルオキシ基を含む類似の構造。

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリエチルシリルオキシ)-6-オキサテトラシクロ[11.3.1.03,10.04,7]ヘプタデク-13-エン-2-イル]アセテート: ベンゾエート基ではなく、アセテート基を含む類似の構造。

独自性

[4-アセチルオキシ-1,15-ジヒドロキシ-10,14,17,17-テトラメチル-11-オキソ-9,12-ビス(トリエチルシリルオキシ)-6-オキサテトラシクロ[113103,1004,7]ヘプタデク-13-エン-2-イル]ベンゾエートに含まれるトリエチルシリルオキシ基は、異なるシリル基を含む類似の化合物と比較して、その安定性と親油性を高めています。

類似化合物との比較

Similar Compounds

[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trimethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: Similar structure but with trimethylsilyloxy groups instead of triethylsilyloxy groups.

[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate: Similar structure but with an acetate group instead of a benzoate group.

Uniqueness

The presence of triethylsilyloxy groups in [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate enhances its stability and lipophilicity compared to similar compounds with different silyl groups

特性

IUPAC Name |

[4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAIYJPKYUNPKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O10Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

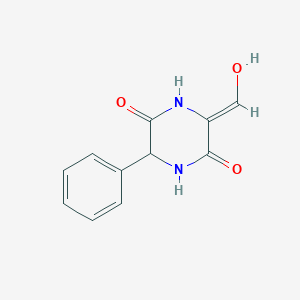

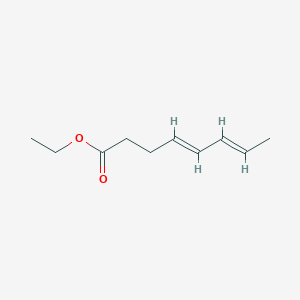

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)

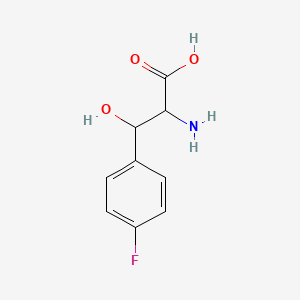

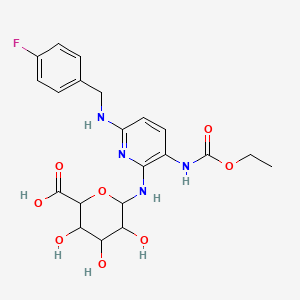

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)

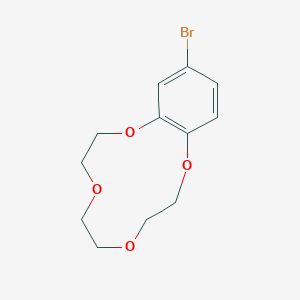

![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)

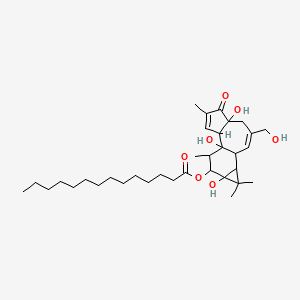

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)